Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Quantifying the TBDPS-protected process impurity is critical for ezetimibe API batch release, yet generic reference standards with mismatched chromatographic retention lead to inaccurate impurity profiling. This compound (MW 647.82) is the exact TBDPS-protected chiral intermediate with distinct HPLC/UPLC retention behavior, enabling precise identification and quantification of this silylation-related impurity. • MW differential vs. ezetimibe (647.82 vs. 409.4 g/mol) ensures unambiguous LC-MS system suitability verification • Well-characterized reference standard for pharmacopoeial impurity profiling • Ambient shipping; available from stock for immediate global dispatch

Molecular Formula C40H39F2NO3Si
Molecular Weight 647.838
CAS No. 1217748-67-8
Cat. No. B564260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Hydroxy tert-Butyldiphenylsilyl Ether
CAS1217748-67-8
Synonyms(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy_x000B_-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone; 
Molecular FormulaC40H39F2NO3Si
Molecular Weight647.838
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F
InChIInChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1
InChIKeyCRBPHYMIRLKDFY-NVLDWDGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Hydroxy TBDPS Ether Overview


Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a synthetically protected derivative of ezetimibe, featuring a tert-butyldiphenylsilyl (TBDPS) group attached to the hydroxyl moiety of the core ezetimibe molecule [1]. This compound, with CAS 1217748-67-8 and a molecular formula of C40H39F2NO3Si (MW 647.82), functions not as an active pharmaceutical ingredient but as a crucial chiral intermediate and process impurity marker in the synthesis of ezetimibe, a widely prescribed cholesterol absorption inhibitor [2]. The bulky TBDPS group confers distinct chromatographic properties and serves as a selective protecting group for the hydroxyl moiety, making it a reference standard for analytical method development and quality control .

Irreplaceable Role of Ezetimibe Hydroxy TBDPS Ether


Generic ezetimibe or other synthetic intermediates cannot substitute for this specific TBDPS-protected compound due to its unique physical and chemical attributes essential for specific analytical and process control functions. The bulky tert-butyldiphenylsilyl ether dramatically alters the compound's chromatographic behavior, increasing its molecular weight to 647.82 g/mol and changing its retention time, which is critical for its role as a reference standard in HPLC purity analysis [1]. Its primary function is to serve as a marker for a specific process-related impurity that can arise from silylation steps during ezetimibe synthesis [2]. Using an incorrect reference standard with different retention characteristics would lead to inaccurate quantification of this critical impurity, potentially causing batches to fail quality control or, conversely, allowing impure material to advance, highlighting the need for this exact, well-characterized molecule [3].

Ezetimibe Hydroxy TBDPS Ether: Procurement Differentiation Guide


HPLC Resolution from Ezetimibe for Impurity Quantification

The presence of the tert-butyldiphenylsilyl group on Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether results in a significant increase in molecular mass and distinct chromatographic properties compared to the parent drug ezetimibe [1]. The hydrophobic TBDPS moiety greatly increases retention in reversed-phase HPLC systems, ensuring this impurity is resolved from the main ezetimibe peak, which is a fundamental requirement for accurate quantification [2].

Analytical Chemistry Pharmaceutical Quality Control Chromatography

MW Differentiation in LC-MS Method Validation

For LC-MS analysis, the molecular weight difference between the target compound and ezetimibe provides unambiguous identification. Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether has a molecular weight of 647.82 g/mol (C40H39F2NO3Si) [1], compared to ezetimibe's molecular weight of 409.4 g/mol (C24H21F2NO3) [2]. This significant mass difference of +238.4 Da allows for the use of the target compound as a system suitability standard to confirm the mass spectrometer's ability to detect and resolve this higher mass impurity from the parent drug, a key performance qualification parameter.

Mass Spectrometry Method Validation Analytical Chemistry

Certified Purity vs. Uncertified Material

Procurement of this compound from reputable vendors for analytical use is associated with a certified purity level of ≥95% , as opposed to non-certified, lower-purity technical-grade material that might be used for initial synthesis screening. This certified purity is crucial for its intended use as a reference standard or impurity marker. While the purity is comparable to that of other certified pharmaceutical impurity standards, the key differentiation is not in the absolute purity number itself, but in the provision of a Certificate of Analysis (CoA) that documents the purity, ensuring traceability and suitability for its specific, regulated application in quality control [1].

Quality Control Reference Standards Regulatory Compliance

Applications of Ezetimibe Hydroxy TBDPS Ether


Impurity Profiling Reference Standard

The primary application for Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is as a reference standard in chromatographic methods (HPLC, UPLC) used for the purity analysis of ezetimibe drug substance and drug product. Its distinct chromatographic behavior, as noted in Section 3 [1], allows analysts to reliably identify and quantify this specific process-related impurity, ensuring that manufacturing batches meet pharmacopoeial limits [2].

LC-MS System Suitability Marker

Given its significant molecular weight difference from ezetimibe (as quantified in Section 3 [1]), this compound serves as an ideal positive control and system suitability marker during the development and routine execution of liquid chromatography-mass spectrometry (LC-MS) methods. It ensures the mass spectrometer is properly calibrated and capable of detecting higher-mass impurities that may be present in ezetimibe samples [2].

Process Marker for Ezetimibe Synthesis

During the optimization of ezetimibe manufacturing processes, this silylated intermediate can be used as an analytical marker to monitor the efficiency and selectivity of silylation and subsequent deprotection steps. Tracking its formation and consumption via HPLC (see Section 3 [1]) provides crucial data for process chemists aiming to optimize reaction yields and minimize impurity formation in the final API [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.